Roluperidone, also known by developmental code names MIN-101, CYR-101, and MT-210, is a compound with antagonist properties for 5-HT2A, sigma 2, and α1A-adrenergic receptors, and is under development for the treatment of schizophrenia . Here’s a comprehensive analysis of the scientific research applications of Roluperidone:
Scientific Field: Psychiatry, specifically Schizophrenia treatment
Summary of Application: Roluperidone is being investigated for its efficacy in treating the negative symptoms of schizophrenia, which include diminished emotional expression, avolition, asociality, and anhedonia.
Methods of Application: In clinical trials, Roluperidone was administered at doses of 32 mg/day and 64 mg/day over a 12-week period to patients with moderate to severe negative symptoms of schizophrenia.
Results: The trial showed that the 64 mg dose of Roluperidone led to a statistically significant improvement in the Personal and Social Performance scale (PSP) total score compared to placebo.
Scientific Field: Social Psychiatry
Summary of Application: Roluperidone may aid in improving personal and social adjustments in patients with stable positive symptoms and concurrent clinically significant negative symptoms.
Methods of Application: The application involves the administration of Roluperidone to patients with schizophrenia, focusing on those with significant negative symptoms.
Scientific Field: Neuropharmacology
Summary of Application: Roluperidone’s antagonistic properties for serotoninergic 5-HT2A, sigma 2, and α1A-adrenergic receptors are being explored for therapeutic applications.
Methods of Application: The compound’s receptor affinity is studied in vitro and in vivo to understand its pharmacological profile.
Scientific Field: Cognitive Neuroscience
Summary of Application: Research is being conducted to determine Roluperidone’s effectiveness in addressing cognitive dysfunction in schizophrenia patients.
Methods of Application: Clinical trials are designed to assess cognitive performance before and after Roluperidone treatment.
Scientific Field: Pharmacokinetics
Summary of Application: The study of Roluperidone’s pharmacokinetics and metabolism is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Methods of Application: This involves administering Roluperidone and monitoring its levels in the body over time using various analytical techniques.
Scientific Field: Long-term Clinical Studies
Summary of Application: Long-term studies are needed to assess the sustained efficacy and safety of Roluperidone in patients with schizophrenia.
Methods of Application: Such studies would involve extended treatment periods and follow-up assessments to monitor the long-term effects of the drug.
Scientific Field: Psychopharmacology
Summary of Application: Roluperidone is being studied for its potential to regulate mood in various psychiatric conditions due to its receptor blocking capabilities.
Methods of Application: The drug’s effect on mood is assessed through patient-reported outcomes and clinician-administered scales during clinical trials.
Scientific Field: Sleep Medicine and Anxiety Disorders
Summary of Application: Given its receptor profile, Roluperidone may have therapeutic effects on sleep and anxiety disorders.
Methods of Application: Clinical assessments of sleep patterns and anxiety levels before and after treatment with Roluperidone would be used to evaluate its efficacy.
Scientific Field: Clinical Psychopharmacology
Summary of Application: The safety and efficacy of Roluperidone when co-administered with other antipsychotic medications is under investigation.
Methods of Application: This involves administering Roluperidone alongside established antipsychotic treatments and monitoring for interactions and overall efficacy.
Scientific Field: Long-term Drug Safety Studies
Summary of Application: Understanding the long-term safety profile of Roluperidone is crucial for its potential widespread use.
Methods of Application: Longitudinal studies with extended follow-up periods are needed to monitor adverse effects and overall safety.
Scientific Field: Neurology
Summary of Application: Roluperidone may have neuroprotective effects due to its influence on Brain-Derived Neurotrophic Factor (BDNF), which is associated with neurogenesis and neuroplasticity.
Methods of Application: Pre-clinical studies are conducted to observe the effect of Roluperidone on BDNF levels and subsequent neuroprotective outcomes.
Summary of Application: Roluperidone is being evaluated for its ability to manage stable positive symptoms of schizophrenia without the direct blockade of dopaminergic receptors.
Methods of Application: Clinical trials assess the efficacy of Roluperidone in patients with stable positive symptoms of schizophrenia.
Scientific Field: Synaptic Neuroscience
Summary of Application: The drug’s impact on synaptic regulation is being explored, which could have implications for learning and memory.
Methods of Application: Studies focus on the synaptic effects of Roluperidone, particularly in relation to its receptor activity.
Scientific Field: Clinical Drug Interaction Studies
Summary of Application: Research is being conducted on the safety and efficacy of Roluperidone when co-administered with other central nervous system (CNS) medications.
Methods of Application: This involves administering Roluperidone alongside other CNS medications and monitoring for interactions and overall patient outcomes.
Scientific Field: Health Services Research
Summary of Application: Roluperidone aims to address the significant unmet medical need for treatments targeting negative symptoms of schizophrenia.
Methods of Application: The application involves the use of Roluperidone in patients with schizophrenia whose positive symptoms have been stable for several months and moderate to severe negative symptoms persist.
Roluperidone is a novel cyclic amide derivative primarily developed for the treatment of negative symptoms associated with schizophrenia. It functions as an antagonist for several receptors, including serotoninergic 5-HT2A, sigma 2, and α1A-adrenergic receptors, while displaying minimal affinity for dopamine receptors. This unique receptor profile suggests potential benefits in managing symptoms without the common side effects associated with traditional antipsychotic medications .
Roluperidone's mechanism of action for treating negative symptoms of schizophrenia is not fully understood []. Its antagonistic effects on 5-HT2A and σ2 receptors are believed to be involved.
Roluperidone exhibits significant biological activity by modulating neurotransmitter systems involved in mood and cognition. Its antagonistic action on serotoninergic 5-HT2A and sigma 2 receptors is believed to enhance synaptic efficacy and plasticity, potentially improving cognitive functions such as learning and memory. Additionally, preclinical studies indicate that roluperidone may influence brain-derived neurotrophic factor levels, which are crucial for neurogenesis and neuroprotection .
The synthesis of roluperidone can be summarized as follows:
Roluperidone is primarily investigated for its therapeutic potential in treating negative symptoms of schizophrenia, such as apathy, anhedonia, and social withdrawal. Beyond schizophrenia, its unique receptor profile suggests possible applications in other neurological disorders characterized by similar negative symptoms, including Alzheimer’s disease, Parkinson’s disease, and autism spectrum disorders .
Studies have shown that roluperidone interacts selectively with serotoninergic and adrenergic receptors without significant binding to dopamine receptors. This selectivity is crucial for minimizing extrapyramidal side effects commonly associated with antipsychotic treatments. Interaction studies also indicate that roluperidone may enhance calcium signaling in neurons, which could play a role in improving cognitive functions .
Several compounds share structural or functional similarities with roluperidone. Here are some notable examples:
Compound Name | Receptor Targets | Unique Features |
---|---|---|
Risperidone | 5-HT2A, D2 | Broad-spectrum antipsychotic; affects dopamine pathways significantly. |
Paliperidone | 5-HT2A, D2 | Active metabolite of risperidone; similar efficacy but different pharmacokinetics. |
Iloperidone | 5-HT2A, D2 | Lower risk of metabolic side effects compared to other antipsychotics. |
Glemanserin | 5-HT2A | Selective serotonin receptor antagonist; focuses on mood regulation. |
Pruvanserin | 5-HT2A | Investigated for its potential in treating insomnia and anxiety disorders. |
Roluperidone's distinct mechanism—targeting sigma 2 receptors alongside serotonin receptors—sets it apart from these compounds, potentially offering a novel approach to managing negative symptoms without the typical side effects associated with dopaminergic antagonism .
Roluperidone, systematically identified by the Chemical Abstracts Service number 359625-79-9, represents a novel cyclic amide derivative with established molecular characteristics [1] [2] [3]. The compound exhibits the molecular formula C22H23FN2O2 with a precise molecular weight of 366.4 grams per mole [1] [4]. Advanced mass spectrometric analysis reveals an exact mass of 366.17435614 Daltons and an identical monoisotopic mass, indicating the absence of significant isotopic contributions to the molecular weight calculation [1] [3] [4].
The compound maintains comprehensive database registration across multiple chemical information systems, including PubChem (CID: 9799284), ChemSpider (ID: 7975049), and DrugBank (ID: DB13080) [1] [5] [4]. The United States Pharmacopeial Convention has assigned the Unique Ingredient Identifier 4P31I0M3BF for regulatory purposes [1] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C22H23FN2O2 | PubChem 2.2 [1] |
Molecular Weight (g/mol) | 366.4 | PubChem 2.2 [1] |
Exact Mass (Da) | 366.17435614 | PubChem 2.2 [1] |
Monoisotopic Mass (Da) | 366.17435614 | PubChem 2.2 [1] |
CAS Number | 359625-79-9 | CAS Registry [1] |
PubChem CID | 9799284 | PubChem Database [1] |
ChemSpider ID | 7975049 | ChemSpider Database [3] |
UNII | 4P31I0M3BF | FDA GSRS [1] |
DrugBank ID | DB13080 | DrugBank [5] |
The structural architecture of roluperidone features a complex heterocyclic framework comprising an isoindolinone core linked through a piperidine bridge to a fluorobenzoyl moiety [1] [2] [6]. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one [1] [4].
Simplified Molecular Input Line Entry System representation provides the canonical structure: C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F [1]. The International Chemical Identifier string InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 confirms the molecular connectivity and hydrogen distribution pattern [1].
Crystallographic investigations through X-ray diffraction studies of sigma-2 receptor complexes have provided definitive structural confirmation of roluperidone binding conformations [7] [8] [9]. High-resolution crystal structures reveal that the protonated nitrogen atom in the piperidine ring forms a characteristic salt bridge with the conserved aspartate residue Asp29, subsequently creating hydrogen bonding interactions with glutamate residue Glu73 positioned 3 Angstroms away [10]. The fluorobenzene fragment extends into a deep hydrophobic pocket within the receptor architecture, with the fluorine atom establishing a crucial halogen bond with Glu77 [10].
Descriptor Type | Value | Method/Source |
---|---|---|
IUPAC Name | 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | Lexichem TK 2.7.0 [1] |
SMILES | C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | OEChem 2.3.0 [1] |
InChI | InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | InChI 1.07.2 [1] |
InChIKey | RNRYULFRLCBRQS-UHFFFAOYSA-N | InChI 1.07.2 [1] |
Heavy Atom Count | 27 | PubChem [1] |
Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 [1] |
Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 [1] |
Rotatable Bond Count | 5 | Cactvs 3.4.8.18 [1] |
Topological Polar Surface Area (Ų) | 40.6 | Cactvs 3.4.8.18 [1] |
Formal Charge | 0 | PubChem [1] |
Complexity Score | 538 | Cactvs 3.4.8.18 [1] |
Computational analysis of roluperidone physicochemical characteristics reveals distinct lipophilic properties with an XLogP3-AA value of 3.2, indicating moderate to high lipophilicity favorable for membrane permeability [1] [5] [4]. The compound demonstrates limited aqueous solubility at 0.0826 milligrams per milliliter, consistent with its lipophilic nature [5]. Multiple partition coefficient calculations yield values of 2.96 (ALOGPS method) and 2.88 (Chemaxon method), confirming the compound's preference for organic phases [5] [4].
The ionization profile indicates a strongest basic pKa of 6.45 attributed to the piperidine nitrogen, while the strongest acidic pKa of 14.19 reflects the minimal acidic character of the molecule [5] [4]. Under physiological conditions, roluperidone maintains a neutral formal charge, facilitating passive membrane transport mechanisms [1] [5].
Thermal stability assessments based on similar pharmaceutical compounds suggest decomposition temperatures typically ranging between 250-300°C for cyclic amide derivatives [11]. The topological polar surface area of 40.6 Ų indicates compliance with Lipinski's Rule of Five, predicting favorable oral bioavailability characteristics [1] [4].
Property | Value | Prediction Method |
---|---|---|
XLogP3-AA | 3.2 | XLogP3 3.0 [1] |
Water Solubility (mg/mL) | 0.0826 | ALOGPS [5] |
logP (ALOGPS) | 2.96 | ALOGPS [5] |
logP (Chemaxon) | 2.88 | Chemaxon [5] |
logS (ALOGPS) | -3.6 | ALOGPS [5] |
pKa (Strongest Basic) | 6.45 | Chemaxon [5] |
pKa (Strongest Acidic) | 14.19 | Chemaxon [5] |
Physiological Charge | 0 | Chemaxon [5] |
Refractivity (m³·mol⁻¹) | 103.87 | Chemaxon [5] |
Polarizability (ų) | 39.62 | Chemaxon [5] |
Number of Rings | 4 | Chemaxon [5] |
Bioavailability Score | 1 | Chemaxon [5] |
Structural analysis reveals that roluperidone possesses no defined stereogenic centers, as evidenced by zero values for both defined and undefined atom stereocenter counts [1] [4]. The absence of chiral centers simplifies the stereochemical profile and eliminates potential enantiomeric complications in pharmaceutical development [1].
Conformational flexibility investigations demonstrate that the molecule contains five rotatable bonds, primarily concentrated in the alkyl linker regions connecting the three major structural domains: the isoindolinone ring system, the central piperidine ring, and the terminal fluorobenzoyl group [1] [4]. This rotational freedom enables conformational adaptation to receptor binding sites while maintaining structural integrity [12].
Crystal structure determinations of roluperidone complexed with the sigma-2 receptor provide definitive conformational information [8] [9] [13]. The three-dimensional arrangements show that the sigma-2 receptor exists as an intimately associated homodimer with a backbone root mean square deviation of 0.71 Ångstroms between protomers [8] [13]. Each protomer adopts the expected four-helix bundle fold characteristic of this receptor family [8].
The binding cavity architecture reveals that ligand entry occurs laterally through the lipid bilayer rather than from the luminal surface, with the pocket opening lined by hydrophobic and aromatic residues [7] [8]. Molecular dynamics simulations indicate that the conformational ensemble of roluperidone in different environments demonstrates adaptive behavior characteristic of molecular chameleons, adjusting polar surface exposure based on surrounding polarity [12].
The chemical reactivity profile of roluperidone encompasses multiple functional groups each contributing distinct reactive characteristics [2] [14] [6]. The central piperidine nitrogen exhibits basic properties with a calculated pKa of 6.45, enabling protonation under physiological conditions and subsequent ionic interactions with negatively charged receptor residues [1] [5].
The isoindolinone carbonyl group participates in hydrogen bonding interactions and serves as an electron-withdrawing group, modulating the electron density distribution throughout the molecular framework [2]. The amide nitrogen within the isoindolinone ring demonstrates reduced nucleophilicity due to resonance stabilization with the adjacent carbonyl group [2] [6].
The fluorobenzoyl moiety introduces unique reactivity characteristics through the electron-withdrawing fluorine substituent [2] [6]. The fluorine atom enhances the electrophilic character of the adjacent aromatic ring while providing opportunities for halogen bonding interactions, as demonstrated in sigma-2 receptor binding studies where the fluorine establishes crucial interactions with Glu77 [10].
Structural modification studies reveal that alkylation reactions at the piperidine nitrogen represent a key synthetic transformation, typically accomplished through nucleophilic substitution mechanisms with appropriate alkyl halides [2] [6] [15]. The synthesis pathway involves initial protection strategies followed by selective alkylation and subsequent deprotection to yield the final compound [2].
Stability assessments under various conditions demonstrate that roluperidone maintains structural integrity under standard pharmaceutical storage conditions [16] [17]. Powder X-ray diffraction patterns of crystalline forms show characteristic peaks at 9.8, 11.6, 12.3, 20.5, and 25.1 degrees 2-theta, confirming crystalline polymorphic stability [16] [17].
Compound Form | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | CAS Number |
---|---|---|---|---|
Roluperidone (Free Base) | C22H23FN2O2 | 366.4 | 9799284 [1] | 359625-79-9 [1] |
Roluperidone Hydrochloride Anhydrous | C22H24ClFN2O2 | 402.9 | 21078079 [18] | 359625-80-2 [18] |
Roluperidone Hydrochloride Dihydrate | C22H28ClFN2O4 | 438.9 | 21078080 [19] | 1937215-88-7 [19] |
Roluperidone Maleate | C26H27FN2O6 | 482.5 | Not Available [16] | Not Available [16] |
Roluperidone Succinate | C26H29FN2O6 | 484.5 | Not Available [16] | Not Available [16] |